molecular formula C11H14BrN B11872630 7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline

7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11872630
M. Wt: 240.14 g/mol
InChI Key: NCOSMKSZJWWNEB-UHFFFAOYSA-N
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Description

7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H14BrN. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural alkaloids and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 2-ethyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline is not well-documented. as a derivative of tetrahydroisoquinoline, it may interact with various biological targets, including enzymes and receptors, influencing biochemical pathways. Further research is needed to elucidate its specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
  • 7-Bromo-4-formyl-2,1,3-benzothiadiazole

Uniqueness

7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity.

Biological Activity

7-Bromo-2-ethyl-1,2,3,4-tetrahydroisoquinoline (C9H10BrN) is a halogenated heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl group at the 2nd position of the isoquinoline ring. Its unique structural features suggest diverse pharmacological applications, including antimicrobial and anticancer properties.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's ability to form stable interactions with these targets, which is crucial for its biological effects. The exact pathways can vary depending on the biological system being studied.

Biological Activities

Anticancer Activity : Research indicates that derivatives of tetrahydroisoquinoline, including this compound, exhibit significant anticancer properties. For instance, studies have shown that modifications in the tetrahydroisoquinoline scaffold can enhance activity against various cancer cell lines .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain pathogenic bacteria and fungi, making it a candidate for further research in infectious disease treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

Modification Effect on Activity
Bromine at position 7Enhances interaction with biological targets
Ethyl group at position 2Increases lipophilicity and alters pharmacokinetics
Variations in substituentsCan lead to increased potency or selectivity against specific enzymes

Case Studies

  • Anticancer Screening : A study evaluated several tetrahydroisoquinoline derivatives for their cytotoxic effects against ovarian cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of tetrahydroisoquinoline derivatives on key metabolic enzymes involved in lipid metabolism. The results showed that compounds with similar structures could significantly inhibit triglyceride synthesis in vivo .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable characteristics such as moderate permeability across biological membranes and reasonable metabolic stability .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

7-bromo-2-ethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C11H14BrN/c1-2-13-6-5-9-3-4-11(12)7-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3

InChI Key

NCOSMKSZJWWNEB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C=C(C=C2)Br

Origin of Product

United States

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